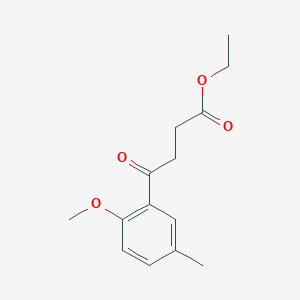

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Übersicht

Beschreibung

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(2-methoxy-5-methylphenyl)-4-hydroxybutanoate.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H18O4

- Molecular Weight : Approximately 250.29 g/mol

- Structural Features : The compound contains a 2-methoxy-5-methylphenyl group attached to a 4-oxobutanoate moiety, which is significant for its biological interactions.

Scientific Research Applications

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has several notable applications across different scientific fields:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Esterification : Used to form esters through reactions with alcohols.

- Nucleophilic Additions : The carbonyl group enables nucleophilic addition reactions, enhancing its utility in synthetic methodologies.

Biological Studies

Research indicates potential biological activities that could be leveraged for therapeutic purposes:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development.

- Protein-Ligand Interactions : Investigations into how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.

Neuroprotective and Anti-inflammatory Properties

Similar compounds have demonstrated neuroprotective effects and the ability to reduce inflammation:

- Mechanism of Action : It is hypothesized that the compound may inhibit pathways such as NF-kB, which is associated with inflammatory responses.

- Case Studies : Animal model studies have suggested that related compounds can reduce neuroinflammation and improve cognitive function, indicating potential applications in neurodegenerative diseases.

Neuroprotection in Animal Models

A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines.

Anti-inflammatory Activity

Research has shown that this compound can exhibit anti-inflammatory effects by modulating inflammatory pathways.

Cytotoxicity Against Cancer Cells

Preliminary evaluations indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values suggested moderate potency compared to established chemotherapeutics.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate

- Ethyl 4-(2-methylphenyl)-4-oxobutanoate

- Ethyl 4-(2-methoxy-5-ethylphenyl)-4-oxobutanoate

Uniqueness

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:

This structure includes a phenolic moiety, which is often associated with various biological effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study conducted by El-Karim et al. demonstrated that derivatives of similar compounds exhibited significant inhibition of bacterial growth, suggesting that modifications to the phenolic structure can enhance antimicrobial potency .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Derivative | S. aureus | 16 µg/mL |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Research Findings : In a study assessing various derivatives, this compound displayed a significant reduction in edema in animal models, with an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition Percentage (%) at 100 µM |

|---|---|

| This compound | 85% |

| Diclofenac | 90% |

3. Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro and in vivo studies.

- Case Study : A notable study evaluated the effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a significant decrease in tumor cell viability, with the compound exhibiting potent apoptotic effects .

| Parameter | Result |

|---|---|

| Tumor Cell Viability Reduction (%) | 100% |

| Apoptotic Index Increase | Significant |

The biological activities of this compound are attributed to several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits critical metabolic pathways.

- Anti-inflammatory Mechanism : It modulates the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antitumor Effects : The induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving caspases and Bcl-2 family proteins.

Eigenschaften

IUPAC Name |

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANEXPTGYOJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603894 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108124-66-9 | |

| Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.